(E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide
Description
This compound is an α,β-unsaturated enamide featuring a 1,3-benzodioxol-4-yl moiety, a cyano group at the β-position, and a 4-(difluoromethylsulfanyl)phenyl substituent on the amide nitrogen. The (E)-configuration of the double bond is critical for maintaining planar geometry, which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O3S/c19-18(20)26-14-6-4-13(5-7-14)22-17(23)12(9-21)8-11-2-1-3-15-16(11)25-10-24-15/h1-8,18H,10H2,(H,22,23)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQIRBFCDNCMSM-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)NC3=CC=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: 3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-[[[4-(difluoromethylthio)phenyl]amino]sulfonyl]-4-methylphenyl]prop-2-enamide (CAS: 380465-52-1)
Key Differences :
- Substitution on Benzodioxol Ring : The benzodioxol group is substituted at the 5-position (vs. 4-position in the target compound), altering electronic distribution and steric interactions.
- Sulfamoyl Group : The phenyl ring in Analog 1 includes a sulfamoyl (-SO₂-NH-) linker, introducing polar and hydrogen-bonding capabilities absent in the target compound.
- Methyl Group : A methyl substituent on the phenyl ring may enhance lipophilicity but reduce solubility compared to the unsubstituted phenyl group in the target compound.
Implications :
Structural Analog 2: (2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS: 329777-61-9)
Key Differences :
- Absence of Benzodioxol and Cyano Groups: Analog 2 lacks the benzodioxol and cyano substituents, reducing opportunities for π-π stacking and dipole interactions.
- Isobutyl Chain : The 4-(2-methylpropyl)phenyl group adds significant hydrophobicity, favoring lipid bilayer penetration but limiting solubility.
Implications :
Tabular Comparison of Structural and Physicochemical Properties
| Property | Target Compound | Analog 1 (CAS: 380465-52-1) | Analog 2 (CAS: 329777-61-9) |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₃F₂N₂O₃S | C₂₅H₁₉F₂N₃O₅S₂ | C₁₉H₁₉ClFNO |
| Molecular Weight (g/mol) | 393.38 | 567.56 | 331.81 |
| Key Functional Groups | Benzodioxol-4-yl, cyano, difluoromethylsulfanyl | Benzodioxol-5-yl, cyano, sulfamoyl, methyl | Chloro, fluoro, isobutyl |
| Tanimoto Similarity Score | 1.00 (Reference) | ~0.65 (Shared benzodioxol, cyano, enamide) | ~0.30 (Shared enamide only) |
| Predicted logP | 3.2 | 2.8 (Polar sulfamoyl reduces logP) | 4.5 (Hydrophobic isobutyl increases logP) |
Notes:
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